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molecular formula C14H16N2O B8308591 2-amino-3-benzyloxy-N-methylaniline

2-amino-3-benzyloxy-N-methylaniline

Cat. No. B8308591
M. Wt: 228.29 g/mol
InChI Key: YAPZAGVYONXJGP-UHFFFAOYSA-N
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Patent
US06008229

Procedure details

To a mixture of 3-benzyloxy-N-methyl-2-nitroaniline (453.3 mg), 80% methanol (6.8 ml), anhydrous ferric chloride (13.6 mg) and carbon (13.6 mg) was dropwise added hydrazine monohydrate (255.6 μl) at 70° C., and the mixture was stirred for 5 hours at the same temperature. Insoluble material was filtered off, and the filtrate was concentrated in vacuo. Ethyl acetate and saturated sodium bicarbonate solution were added to the residue, and the organic layer was washed with water and brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate-n-hexane) to give 2-amino-3-benzyloxy-N-methylaniline (348.9 mg). mp: 79-81° C., NMR (CDCl3, δ): 2.87 (3H, s), 3.43 (3H, br s), 5.07 (2H, s), 6.40 (1H, d, J=7.5 Hz), 6.49 (1H, d, J=7.5 Hz), 6.80 (1H, t, J=7.5 Hz), 7.29-7.47 (5H, m).
Quantity
453.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
13.6 mg
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
255.6 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([N+:17]([O-])=O)=[C:11]([CH:14]=[CH:15][CH:16]=1)[NH:12][CH3:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>CO>[NH2:17][C:10]1[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:16][CH:15]=[CH:14][C:11]=1[NH:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
453.3 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(NC)C=CC1)[N+](=O)[O-]
Name
ferric chloride
Quantity
13.6 mg
Type
reactant
Smiles
Name
Quantity
6.8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
255.6 μL
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C.
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate and saturated sodium bicarbonate solution were added to the residue
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate-n-hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(NC)C=CC=C1OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 348.9 mg
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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